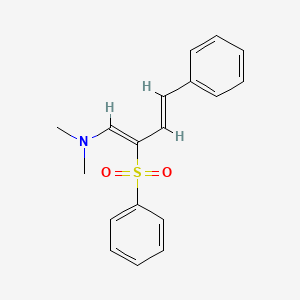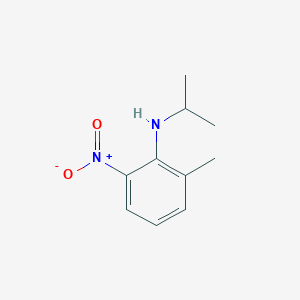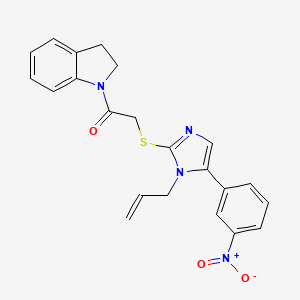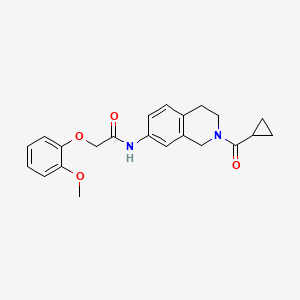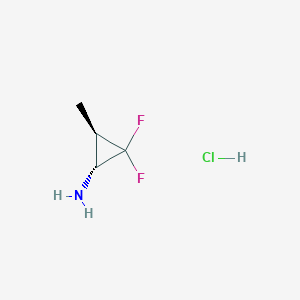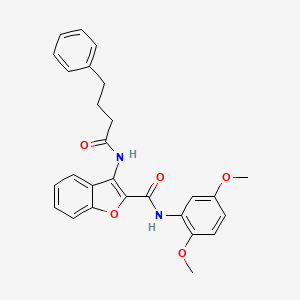![molecular formula C17H13Cl2NO3 B2795547 (2Z)-2-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile CAS No. 1025639-85-3](/img/structure/B2795547.png)
(2Z)-2-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2Z)-2-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile is a complex organic molecule. It contains a chromen-3-yl group, which is a common structural motif in many natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The chromen-3-yl group is a bicyclic structure, and the compound also contains a nitrile group and a ketone group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its complex structure. The presence of the chromen-3-yl group could impart aromaticity, while the nitrile and ketone groups could influence its polarity .Scientific Research Applications
Reactivity with Amines : Budzisz Elż and Pastuszko Slawomir (1999) investigated the reaction of dimethyl 2-methyl and dimethyl 2-phenyl-4-oxo-4H-chromen-3-yl-phosphonate with aliphatic and aromatic amines. They discovered a novel class of cyclic phosphonic analogues of chromone, with potential applications in organic synthesis and possibly pharmacology (Budzisz & Pastuszko, 1999).
Cycloaddition Reactions : Yavari and Fadakar (2021) explored the [3 + 2]-cycloaddition reaction of nitrile imines with 3-formylchromone-Meldrum’s acid adducts. This reaction, under ultrasound irradiation, led to the formation of reverse-orientation products, indicating a unique behavior of this compound under specific conditions (Yavari & Fadakar, 2021).
Knoevenagel Condensation : Shelke et al. (2009) reported the green, mild, and efficient synthesis of 2,2-dimethyl-5-[(4-oxo-4H-chromen-3-yl)methylene]-1,3-dioxane-4,6-diones through Knoevenagel condensation. This method has significant advantages such as simplicity, mild conditions, and excellent yields, which can be beneficial in various synthetic applications (Shelke et al., 2009).
Formation of Novel Heterocyclic Systems : Bondarenko et al. (2016) synthesized 2-{[(5-Hydroxy-2-oxo-2H-chromen-4-yl)methyl]sulfanyl}pyridine-3-carbonitrile derivatives. Their method led to the formation of a novel heterocyclic system with potential applications in the development of new pharmaceuticals and organic materials (Bondarenko et al., 2016).
Future Directions
properties
IUPAC Name |
(2Z)-2-[(6,8-dichloro-4-oxochromen-3-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO3/c1-17(2,3)16(22)9(7-20)4-10-8-23-15-12(14(10)21)5-11(18)6-13(15)19/h4-6,8H,1-3H3/b9-4- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYJNQJGPAYKOM-WTKPLQERSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CC1=COC2=C(C1=O)C=C(C=C2Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C\C1=COC2=C(C1=O)C=C(C=C2Cl)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

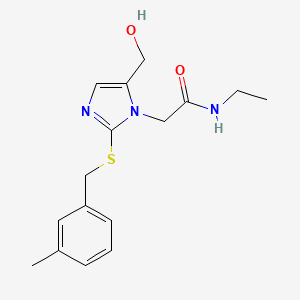
![4-[(3-Chlorobenzyl)thio]-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2795467.png)
![(E)-3-[5-(4-Bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-[1-(4-fluorophenyl)ethyl]prop-2-enamide](/img/structure/B2795468.png)
![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B2795470.png)

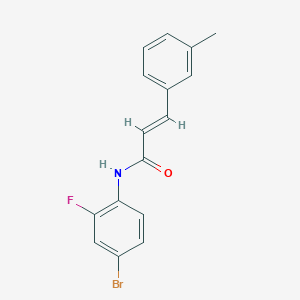
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B2795474.png)
![5-chloro-N-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-yl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2795476.png)
